1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-(4-fluorophenyl)piperazine
Description
The compound 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-(4-fluorophenyl)piperazine is a complex organic molecule that features a combination of fluorophenyl, piperazine, phenylsulfonyl, and dioxinoquinoline moieties
Properties
IUPAC Name |
8-(benzenesulfonyl)-9-[4-(4-fluorophenyl)piperazin-1-yl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O4S/c28-19-6-8-20(9-7-19)30-10-12-31(13-11-30)27-22-16-24-25(35-15-14-34-24)17-23(22)29-18-26(27)36(32,33)21-4-2-1-3-5-21/h1-9,16-18H,10-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVQAUXADKAHDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=NC4=CC5=C(C=C43)OCCO5)S(=O)(=O)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-(4-fluorophenyl)piperazine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperazine Ring: This step involves the reaction of 4-fluoroaniline with ethylene glycol to form 4-(4-fluorophenyl)piperazine.
Sulfonylation: The piperazine derivative is then reacted with benzenesulfonyl chloride to introduce the phenylsulfonyl group.
Cyclization: The final step involves the cyclization of the intermediate with a suitable quinoline derivative under acidic or basic conditions to form the dioxinoquinoline ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the phenylsulfonyl group.
Reduction: Reduction reactions can target the quinoline ring and the sulfonyl group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the piperazine and sulfonyl groups.
Reduction: Reduced forms of the quinoline and sulfonyl groups.
Substitution: Substituted derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a pharmacological agent. The presence of the piperazine ring suggests possible activity as a central nervous system (CNS) agent, while the quinoline moiety is often associated with antimalarial and antimicrobial properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic applications. The combination of fluorophenyl, piperazine, and quinoline groups may confer activity against a range of diseases, including neurological disorders and infections.
Industry
In the industrial sector, the compound might be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-(4-fluorophenyl)piperazine is not fully understood. it is likely to involve interactions with molecular targets such as enzymes or receptors. The piperazine ring may interact with CNS receptors, while the quinoline moiety could inhibit microbial enzymes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-2-piperazin-1-ylethanone
- 1-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-ol
Uniqueness
Compared to similar compounds, 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-(4-fluorophenyl)piperazine stands out due to the presence of the dioxinoquinoline ring system. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-(4-fluorophenyl)piperazine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a quinoline core with a dioxino ring and a piperazine moiety, suggesting diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
Molecular Formula and Structure
- Molecular Formula : C27H25N3O4S
- Molecular Weight : 487.5701 g/mol
- IUPAC Name : this compound
The compound features a benzenesulfonyl group, a dioxinoquinoline core, and a piperazine ring, which contribute to its biological activity.
Pharmacological Properties
Research indicates that this compound exhibits potential pharmacological properties due to its unique structural features. The presence of the piperazine ring is often associated with various biological activities, including:
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Effects : The quinoline derivatives are known for their antibacterial and antifungal properties.
- Neurological Applications : The compound may interact with neurotransmitter systems, suggesting potential uses in treating neurological disorders.
The biological activity of this compound is likely multifaceted:
- Receptor Interaction : The compound may act on specific receptors in the body, influencing signaling pathways related to cell growth and apoptosis.
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways or disease processes.
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this one can effectively inhibit the growth of various cancer cell lines. For instance:
These studies highlight the potential of the compound in cancer therapy.
In Vivo Studies
Animal model studies are essential for assessing the therapeutic efficacy and safety of this compound. Preliminary results suggest:
- Tumor Reduction : In xenograft models, administration of similar compounds resulted in significant tumor size reduction.
- Safety Profile : Toxicological assessments indicated acceptable safety margins at therapeutic doses.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Dioxinoquinoline Moiety : Cyclization reactions are employed to form the dioxino structure from appropriate precursors.
- Introduction of Benzenesulfonyl Group : Sulfonylation reactions using reagents like benzenesulfonyl chloride.
- Piperazine Ring Formation : Cyclization methods to introduce the piperazine moiety.
Q & A
Basic Research Question
- Storage conditions : Store at 2–8°C in amber vials under argon to prevent photodegradation and oxidation .
- Stability assays : Monitor purity via HPLC-UV at t = 0, 3, 6 months. Degradation products (e.g., hydrolyzed sulfonamide) indicate moisture sensitivity .
- Lyophilization : For aqueous formulations, lyophilize with cryoprotectants (e.g., trehalose) to prevent aggregation .
What in vitro assays are suitable for preliminary toxicity profiling?
Advanced Research Question
- hERG inhibition : Use patch-clamp assays or FLIPR platforms to assess cardiac liability (IC₅₀ < 10 µM flags risk) .
- CYP inhibition : Fluorescent-based assays (e.g., Vivid® CYP450) screen for metabolic interference .
- Ames test : Bacterial reverse mutation assays (TA98/TA100 strains) evaluate mutagenicity .
How can structural modifications improve aqueous solubility without compromising activity?
Advanced Research Question
- Polar substituents : Introduce hydroxyl or morpholine groups at the quinoline C-2 position (PSA > 75 Ų enhances solubility) .
- Salt formation : Prepare HCl or phosphate salts (tested via XRPD for crystallinity) to improve dissolution .
- Nanoparticle formulation : Use PEGylated liposomes or cyclodextrin complexes to boost bioavailability .
What analytical techniques confirm the compound’s stereochemical purity?
Basic Research Question
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/IPA mobile phases to resolve enantiomers .
- VCD spectroscopy : Compare experimental vibrational circular dichroism with DFT-simulated spectra for absolute configuration .
How do researchers validate target engagement in cellular models?
Advanced Research Question
- CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of the target protein via Western blot or MS .
- BRET/FRET : Genetically engineered biosensors (e.g., cAMP BRET) quantify real-time receptor modulation .
- CRISPR knockouts : Ablate the target gene and compare dose-response curves in wild-type vs. KO cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
